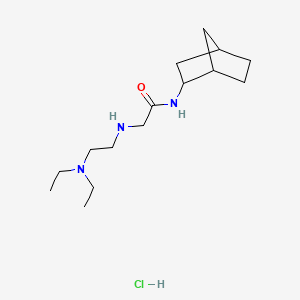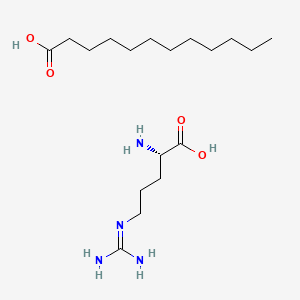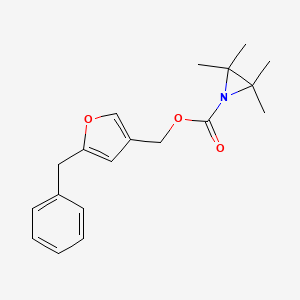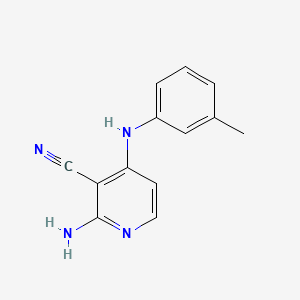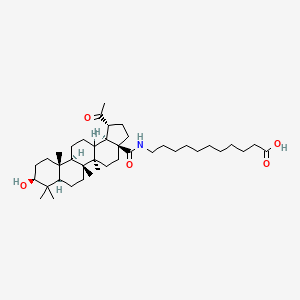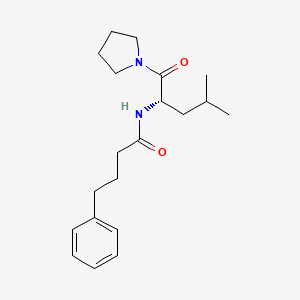
Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- is a complex organic compound with a unique structure that includes a benzenoid nucleus and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the amide bond and the incorporation of the pyrrolidine ring. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzenoid nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Benzamide Derivatives: Compounds with similar structural features, such as N-(2-hydroxyethyl)benzamide.
Uniqueness
Benzenebutanamide, N-(3-methyl-1-(1-pyrrolidinylcarbonyl)butyl)-, (S)- is unique due to its specific combination of structural elements, including the benzenoid nucleus and the pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
112603-66-4 |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C20H30N2O2/c1-16(2)15-18(20(24)22-13-6-7-14-22)21-19(23)12-8-11-17-9-4-3-5-10-17/h3-5,9-10,16,18H,6-8,11-15H2,1-2H3,(H,21,23)/t18-/m0/s1 |
InChI Key |
XOHGSZCXFGJRDJ-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCCC1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


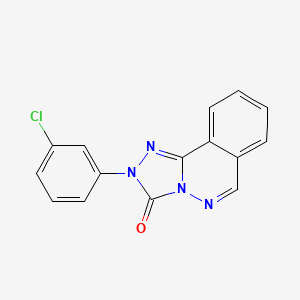
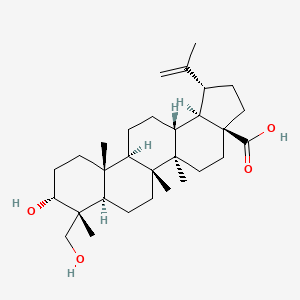
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)


